
Mesna-d4 (contain disulfide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mesna-d4, a deuterated version of Mesna (2-mercaptoethane sulfonate), is a compound of interest due to its unique properties and applications in chemical synthesis and analysis. Although direct information on Mesna-d4 is scarce, insights can be drawn from related research on chemical synthesis, molecular structures, and compound properties.
Synthesis Analysis
The synthesis of complex chemical compounds often involves multiple steps, including salt formation, nucleophilic substitution, and use of specific catalysts. For example, the synthesis of organotin compounds involves reactions with metal chlorides and nucleophiles, producing compounds with defined stoichiometry and structure (Deivaraj, Dean, & Vittal, 2000)(Deivaraj, Dean, & Vittal, 2000).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of compounds. Techniques such as X-ray diffraction and NMR spectroscopy are commonly used. For instance, the study of diorganotin dmit compounds revealed molecular structures with specific Sn-S bonding configurations (Doidge-Harrison et al., 1996)(Doidge-Harrison et al., 1996).
Chemical Reactions and Properties
Understanding the reactivity and interaction of compounds is essential for their application in synthesis and material science. Studies on polycyclic hydrocarbons, for example, have explored the magnetic properties and reactivity of high-spin compounds, which could inform the study of Mesna-d4's chemical behavior (Li et al., 2014)(Li et al., 2014).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, and solubility, are determined by its molecular structure. Studies on compounds like diorganotin(IV) chloridophenylacetohydroxamate complexes provide insights into how structural features affect these properties (Choudhary et al., 2019)(Choudhary et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are key to a compound's applications. The synthesis and characterization of compounds such as Mesna involve understanding these properties to tailor them for specific uses (Dao et al., 2018)(Dao et al., 2018).
Applications De Recherche Scientifique
1. Real-Time Monitoring in Chemotherapy
Mesna-d4's importance lies in its role as a regional antidote for protecting the urinary system in chemotherapy patients. A study by Hu et al. (2022) developed a portable sensing platform using an upconversion-based nanosensor for real-time monitoring of mesna levels. This technology is crucial for ensuring the curative effect and offers a novel strategy for point-of-care testing of drugs in clinical settings.
2. Ovarian Protection During Chemotherapy
A study by Yeh et al. (2008) investigated the protective effects of mesna against cisplatin-induced ovarian damage in rats. The use of mesna during chemotherapy showed potential in protecting ovaries against follicular damage, suggesting alternative medical means for organ protection during chemotherapy.
3. Use in Otologic Surgery
Mesna's application in otologic surgery is significant, especially in treating retraction pockets and adhesive otitis media. Yılmaz et al. (2006) found that mesna makes operations easier and safer by allowing elevation of the tympanic membrane through its mechanical and chemical actions.
4. Protective Effect Against Traumatic Brain Injury
Research by Yılmaz et al. (2012) demonstrated that mesna could protect the brain against traumatic injury. This is attributed to mesna's potential antioxidant and cytoprotective effects, showcasing its utility beyond chemotherapy applications.
5. Prevention of Ischemia Reperfusion-Induced Oxidative Stress
The study by Ypsilantis et al. (2008) explored mesna's role in preventing oxidative stress induced by ischemia reperfusion in the intestine. This adds another dimension to its protective capabilities, especially concerning gastrointestinal health.
6. Chemically Assisted Tissue Dissection
Mesna's utility in facilitating tissue dissection during surgery was highlighted in a study by Casale et al. (2010). It's used in various surgical fields, including ENT, gynecology, and orthopedics, marking a significant advance in surgical techniques.
Safety And Hazards
Orientations Futures
Mesna-d4 is currently being used for research purposes9. It is being studied for its potential use in reducing the incidence of hemorrhagic cystitis associated with certain chemotherapeutic agents10. Further research and clinical trials are needed to fully understand its potential applications and benefits11.
Propriétés
Numéro CAS |
1189479-73-9 |
|---|---|
Nom du produit |
Mesna-d4 (contain disulfide) |
Formule moléculaire |
C₂HD₄NaO₃S₂ |
Poids moléculaire |
168.2 |
Synonymes |
2-Mercaptoethanesulfonic-d4 Acid Sodium Salt; 2-Mercapto-1-ethanesulfonic-d4 Acid Monosodium Salt; D 7093-d4; Mesnex-d4; Mistabron-d4; Mistabronco-d4; Mucofluid-d4; Sodium 2-Mercaptoethanesulfonate-d4; UCB 3983-d4; Uromitexan-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




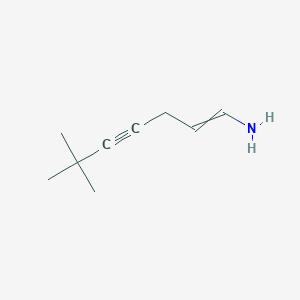
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)
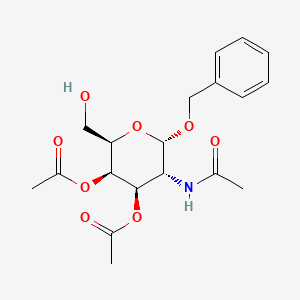
![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)
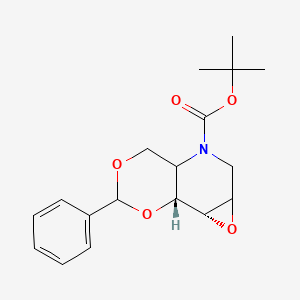
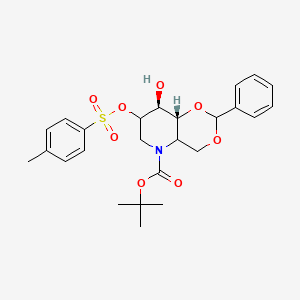
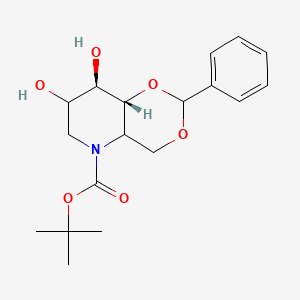

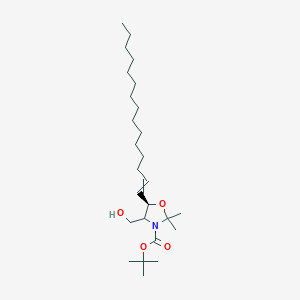
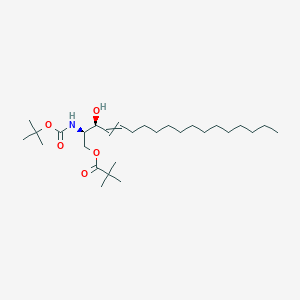
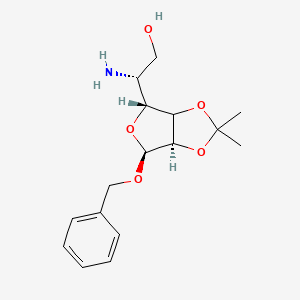
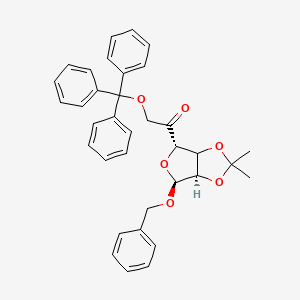
![N-(2-Chlorophenyl)-4-[[4-[6-[[3-[[(2-chlorophenyl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-2-benzoxazolyl] phenyl]azo]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1140178.png)